(2,5-dioxopyrrolidin-1-yl) 6-chloropyridine-2-carboxylate
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Overview
Description
(2,5-dioxopyrrolidin-1-yl) 6-chloropyridine-2-carboxylate is a chemical compound that features a pyrrolidinone ring and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 6-chloropyridine-2-carboxylate typically involves the reaction of 6-chloropyridine-2-carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 6-chloropyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The pyrrolidinone ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield 6-chloropyridine-2-carboxylic acid and N-hydroxysuccinimide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as triethylamine or sodium hydride.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Major Products
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrrolidinone ring.
Hydrolysis: The major products are 6-chloropyridine-2-carboxylic acid and N-hydroxysuccinimide.
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 6-chloropyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 6-chloropyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely depending on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-pyridine-2-carboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester
- Pyrrolo[2,3-d]pyrimidine derivatives
- Pyrrolopyrazine derivatives
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 6-chloropyridine-2-carboxylate is unique due to its specific combination of a pyrrolidinone ring and a chloropyridine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-chloropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O4/c11-7-3-1-2-6(12-7)10(16)17-13-8(14)4-5-9(13)15/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITPTLYDWIINMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=NC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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